molecular formula C7H2BrClN2O2 B1523621 2-Bromo-4-chloro-6-nitrobenzonitrile CAS No. 1082042-23-6

2-Bromo-4-chloro-6-nitrobenzonitrile

Cat. No.: B1523621
CAS No.: 1082042-23-6
M. Wt: 261.46 g/mol
InChI Key: WUEOMKNDJARQMX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-nitrobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of 2-bromo-4-chlorobenzonitrile using nitric acid and sulfuric acid under controlled conditions. The reaction conditions, such as temperature and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and safety. Advanced purification techniques, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-nitrobenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of different substituted benzene derivatives.

Scientific Research Applications

2-Bromo-4-chloro-6-nitrobenzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and biological probes.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Bromo-4-chloro-6-nitrobenzonitrile is similar to other halogenated benzonitriles, such as 2-chloro-4-nitrobenzonitrile and 4-bromo-2-chloro-6-nitrobenzonitrile. its unique combination of bromine, chlorine, and nitro groups gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 2-Chloro-4-nitrobenzonitrile

  • 4-Bromo-2-chloro-6-nitrobenzonitrile

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Properties

IUPAC Name

2-bromo-4-chloro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2/c8-6-1-4(9)2-7(11(12)13)5(6)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEOMKNDJARQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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